

Technical Guide: Characterization of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No.: B044825

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **2-(1,3,2-Dioxaborinan-2-yl)benzonitrile**, a key intermediate in the synthesis of novel therapeutics. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an illustrative signaling pathway relevant to its therapeutic applications.

Core Characterization Data

The following tables summarize the key quantitative data for **2-(1,3,2-Dioxaborinan-2-yl)benzonitrile**.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	172732-52-4	
Molecular Formula	C ₁₀ H ₁₀ BNO ₂	
Molecular Weight	187.00 g/mol	
Appearance	White to light yellow powder or crystals	
Melting Point	46-56 °C	
Boiling Point	372.4 °C at 760 mmHg	
Density	1.1 ± 0.1 g/cm ³	

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	Specific experimental data not readily available in the searched literature.
¹³ C NMR	Specific experimental data not readily available in the searched literature.
Mass Spectrometry	Exact Mass: 187.0804587 Da

Experimental Protocols

Synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-Cyanophenylboronic Acid

This protocol details a common method for the synthesis of the title compound.

Materials:

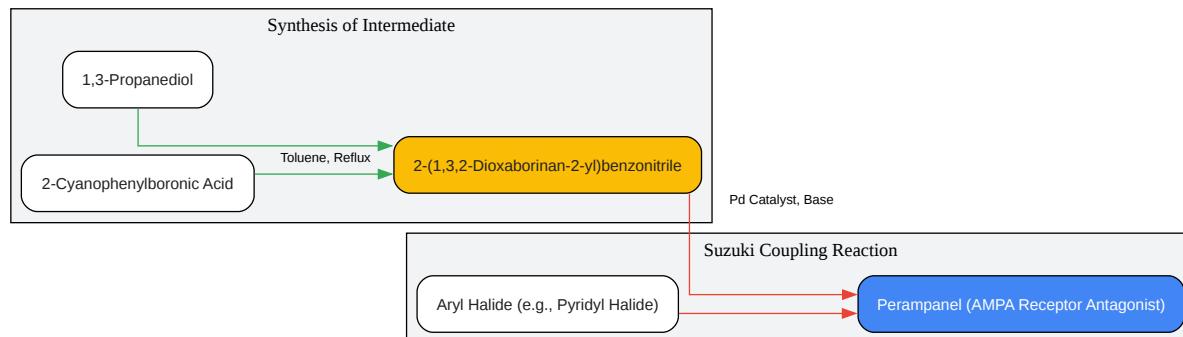
- 2-Cyanophenylboronic acid
- 1,3-Propanediol

- Anhydrous Toluene
- Dichloromethane (DCM)
- Heptane
- Magnesium Sulfate ($MgSO_4$)
- Silica Gel

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer
- Rotary evaporator
- Suction filter apparatus
- Chromatography column

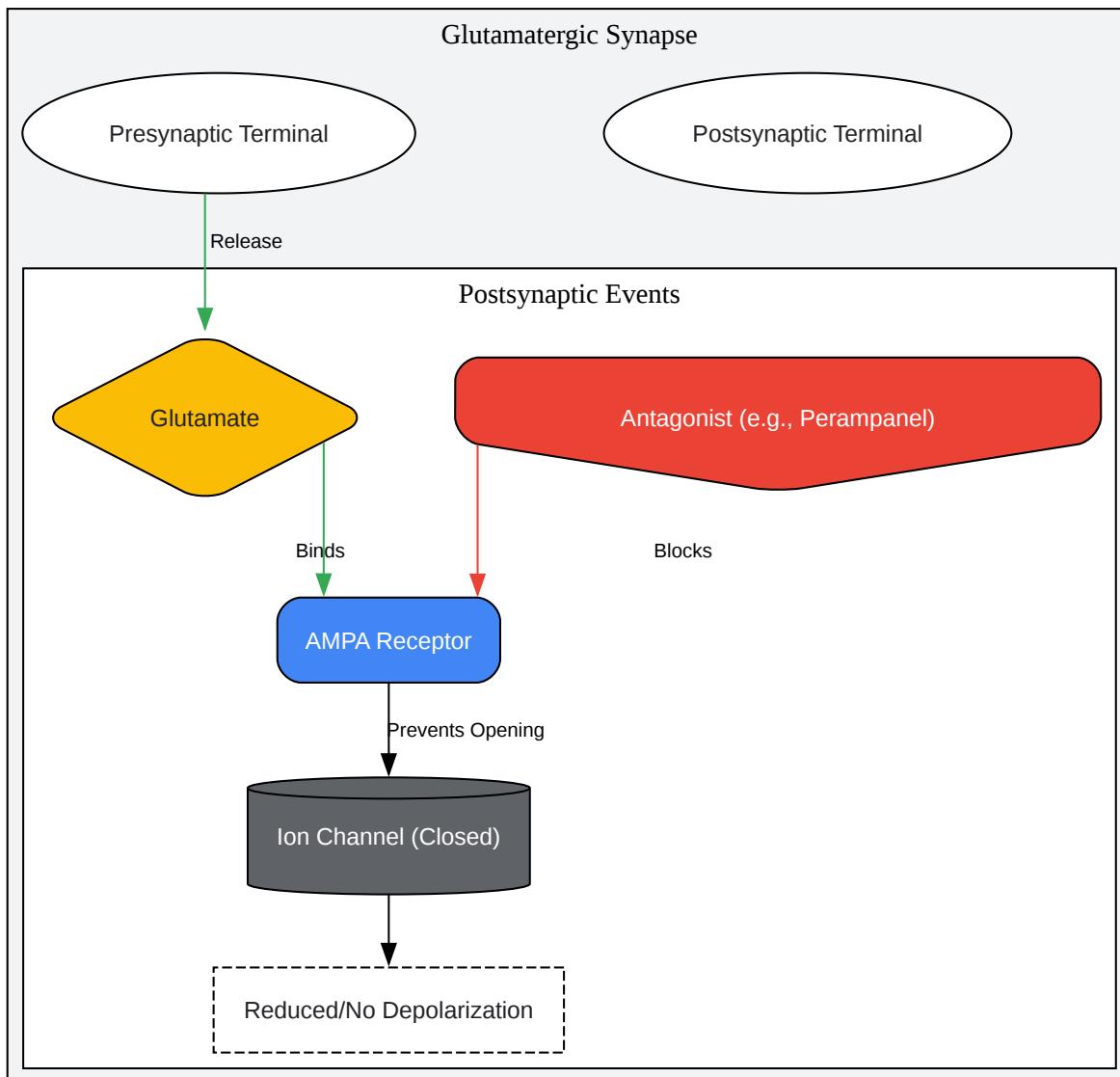
Procedure:


- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-cyanophenylboronic acid and 1,3-propanediol in a 1:1.02 molar ratio.
- Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants.
- Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This can take up to 24 hours.

- Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a colorless oil.
- Purification:
 - Dissolve the crude oil in a minimal amount of dichloromethane (DCM).
 - Purify the product by column chromatography on silica gel, using DCM as the eluent.
 - Alternatively, to the residual oily substance, add a small amount of toluene followed by heptane to induce crystallization.
- Isolation and Drying:
 - Collect the purified product fractions and evaporate the solvent.
 - If crystallized, filter the crystals, wash with heptane, and dry under vacuum to yield **2-(1,3,2-dioxaborinan-2-yl)benzonitrile** as a white to light yellow solid.

Biological Context and Signaling Pathway

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a crucial intermediate in the synthesis of Perampanel, a selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in various neurological disorders, including epilepsy and amyotrophic lateral sclerosis (ALS), where overactivation can lead to excitotoxicity and neuronal cell death.


The following diagram illustrates the synthesis of **2-(1,3,2-Dioxaborinan-2-yl)benzonitrile** and its subsequent use in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in drug synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis of the intermediate and its use in a Suzuki coupling reaction.

The following diagram illustrates the mechanism of action of an AMPA receptor antagonist like Perampanel at the postsynaptic terminal.

[Click to download full resolution via product page](#)

Caption: Antagonism of the AMPA receptor at the postsynaptic terminal.

- To cite this document: BenchChem. [Technical Guide: Characterization of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044825#characterization-data-for-2-1-3-2-dioxaborinan-2-yl-benzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com